molecular formula C21H18ClN3O5 B2993789 Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-70-1

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2993789
CAS RN: 899733-70-1
M. Wt: 427.84
InChI Key: ALNFIVVPVABBGC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. It also contains an ethoxy group, a chlorophenyl group, and a carboxylate group. These functional groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any potential stereochemistry.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylate group could participate in acid-base reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the carboxylate could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate and its derivatives have been explored primarily in the synthesis of compounds with potential antimicrobial activities. These compounds are synthesized through various chemical reactions, aiming to explore their utility in fighting bacterial and fungal infections. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents have shown that such compounds can be effective against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, other studies have focused on synthesizing novel compounds for antimicrobial evaluation, showcasing the broad potential of ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives in contributing to new antimicrobial agents (El-kerdawy et al., 1990).

Structural Analysis and Characterization

The chemical structure and molecular interactions of these compounds are crucial for understanding their mechanism of action and potential applications. Studies involving crystal and molecular structure analysis, such as the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide detailed insights into the intramolecular hydrogen bonds and π-π interactions contributing to their structural stability. This foundational knowledge is essential for the design of compounds with desired biological activities (Achutha et al., 2017).

Potential in Herbicidal Activities

Beyond antimicrobial applications, some derivatives have been explored for their potential in herbicidal activities. The synthesis and evaluation of novel compounds have led to the discovery of chemicals that exhibit significant bleaching and herbicidal activities, comparable to commercial herbicides. This opens up a new avenue for the application of these compounds in agricultural sciences, providing a base for developing safer and more effective herbicides (Xu et al., 2008).

Safety And Hazards

The safety and hazards of a compound would be determined through experimental testing. This could include tests for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its intended use and any observed properties or activities. For example, if the compound showed promising activity as a drug, future research could involve optimizing its structure for better activity or lower side effects .

properties

IUPAC Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)14-8-4-3-5-9-14)30-13-18(26)23-16-11-7-6-10-15(16)22/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNFIVVPVABBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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